4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethyl group, and a pyrazolopyridine core. Its unique chemical properties make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as ClCF₂H.
Formation of the Pyrazolopyridine Core: The pyrazole intermediate is then reacted with a suitable pyridine derivative to form the pyrazolopyridine core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly reagents and solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A similar compound with a difluoromethyl group and a pyrazole ring.
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Another related compound used in the synthesis of fungicides.
Uniqueness
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its difluoromethyl group imparts unique chemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17F2N5 |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H17F2N5/c1-4-21-9(3)11(7-18-21)13-6-10(14(16)17)12-8-19-22(5-2)15(12)20-13/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
AOBKQMKECJVOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=C(C=NN3CC)C(=C2)C(F)F)C |
Origin of Product |
United States |
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